3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
Description
3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a complex organic compound that belongs to the class of imidazoazepines. This compound is characterized by its unique structure, which includes a hydroxyl group, a nitrophenyl group, and a phenyl group attached to a hexahydroimidazoazepine ring system. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
3-(3-nitrophenyl)-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N3O3.BrH/c24-20(16-8-7-11-18(14-16)23(25)26)15-21(17-9-3-1-4-10-17)19-12-5-2-6-13-22(19)20;/h1,3-4,7-11,14,24H,2,5-6,12-13,15H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNJWZNUGPDANM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=[N+](CC1)C(CN2C3=CC=CC=C3)(C4=CC(=CC=C4)[N+](=O)[O-])O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazoazepine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as diamines and dicarbonyl compounds under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate.
Bromination: The final step involves the addition of bromide ions, which can be achieved using bromine or hydrobromic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles like chloride, iodide, or alkoxide ions under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can inhibit or activate specific biochemical pathways.
Interacting with DNA or RNA: This can affect gene expression and protein synthesis.
Modulating cellular signaling pathways: This can influence cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide can be compared with other similar compounds, such as:
- 2-hydroxy-1-(4-methylphenyl)-2-(3-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromide .
- 2-hydroxy-2-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromide .
These compounds share similar structural features but differ in the substituents attached to the imidazoazepine ring. The uniqueness of 3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Biological Activity
3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a complex organic compound belonging to the imidazo[1,2-a]azepine class. Its unique structural features include a hexahydro framework and both hydroxy and nitrophenyl functional groups. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications.
The molecular formula of 3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is C₁₅H₁₈BrN₃O₂, with a molecular weight of approximately 396.5 g/mol. The presence of the nitrophenyl group suggests potential reactivity and biological activity.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been shown to be effective against various resistant strains of bacteria and fungi. The mechanisms of action are believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Data
| Microorganism | Activity (MIC µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 16 | Cell membrane disruption |
| Escherichia coli | 32 | Inhibition of cell wall synthesis |
| Candida albicans | 64 | Disruption of fungal cell membranes |
Case Studies
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial efficacy of 3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide against methicillin-resistant Staphylococcus aureus (MRSA), it was found that the compound effectively inhibited bacterial growth at concentrations as low as 16 µg/mL. The study highlighted the compound's ability to penetrate bacterial membranes and interfere with vital cellular processes.
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties against Candida albicans revealed that at a concentration of 64 µg/mL, the compound significantly reduced fungal viability. This effect was attributed to the disruption of the fungal cell membrane integrity.
The exact mechanism by which 3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide exerts its biological effects is still under investigation. However, it is hypothesized that its interactions with specific molecular targets such as enzymes or receptors play a critical role in its antimicrobial activity. The structural conformation allows for binding to active sites on these targets, potentially inhibiting or modulating their function.
Q & A
Basic: What are the recommended synthetic pathways for synthesizing this imidazoazepinium bromide derivative?
Methodological Answer:
The synthesis of imidazoazepinium derivatives typically involves cyclization reactions between pre-functionalized precursors. For example, similar compounds (e.g., benzodiazepines) are synthesized via Thorpe-Ziegler cyclization or condensation of aminonaphthofuran intermediates with phenacyl bromides under anhydrous conditions . Key steps include:
- Precursor Preparation : Reacting nitrophenyl-substituted aldehydes with aminofuran intermediates.
- Cyclization : Using potassium carbonate in dimethylformamide (DMF) to promote intramolecular cyclization.
- Quaternization : Introducing the bromide counterion via alkylation or ion exchange.
Critical Parameters : Temperature control (~80–100°C), solvent purity (DMF must be anhydrous), and stoichiometric ratios (1:1.2 for amine:halide) are critical for yield optimization.
Basic: How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
Combined spectroscopic techniques are essential:
- NMR :
- ¹H NMR : Expect aromatic proton signals at δ 7.3–8.1 ppm (nitrophenyl and phenyl groups) and imidazoazepinium ring protons at δ 3.5–5.5 ppm. Splitting patterns (e.g., doublets for adjacent protons) confirm substitution positions .
- ¹³C NMR : Peaks at δ 120–140 ppm indicate aromatic carbons, while δ 50–70 ppm corresponds to the azepine ring carbons.
- HRMS : Use electrospray ionization (ESI) in positive ion mode to detect the [M-Br]⁺ ion.
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., chair vs. boat conformation of the azepine ring) .
Advanced: What computational strategies are suitable for predicting the environmental fate and toxicity of this compound?
Methodological Answer:
Machine learning (ML) models integrated with quantum mechanical calculations can predict:
- Environmental Persistence : Use ML-trained models (e.g., random forests) on datasets like EPI Suite to estimate biodegradation half-lives and partition coefficients (log P) .
- Toxicity : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict aquatic toxicity (e.g., LC50 for Daphnia magna) based on nitro group electronegativity and ring strain .
Validation : Cross-reference predictions with experimental microcosm studies (e.g., soil/water systems spiked with the compound) to assess bioaccumulation potential .
Advanced: How can contradictory spectral data for this compound be resolved during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected NOE effects or splitting patterns) require:
- Dynamic NMR : Resolve conformational exchange in the azepine ring by analyzing temperature-dependent spectra (e.g., coalescence temperatures for chair-chair flipping) .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange for hydroxyl protons) to confirm hydrogen bonding networks.
- DFT Calculations : Compare computed chemical shifts (using Gaussian09/B3LYP/6-311++G**) with experimental NMR data to validate tautomeric forms .
Advanced: What experimental design principles should guide stability studies of this compound under varying pH and temperature?
Methodological Answer:
Adopt a split-plot factorial design to assess degradation kinetics:
- Factors : pH (3, 7, 11), temperature (25°C, 40°C, 60°C), and light exposure (dark vs. UV).
- Response Variables : HPLC-measured degradation products (e.g., nitro group reduction to amine).
- Replicates : Use four replicates per condition to account for batch variability .
Analysis : Fit data to Arrhenius or Eyring equations to predict shelf-life under accelerated conditions.
Advanced: How can structural modifications enhance the compound’s bioactivity while maintaining solubility?
Methodological Answer:
Rational modifications include:
- Nitro Group Replacement : Substitute with electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability without compromising solubility .
- Ring Functionalization : Introduce polar substituents (e.g., hydroxyl or amine groups) at the azepine C5/C6 positions to enhance water solubility.
Screening : Use parallel synthesis to generate a library of analogs, followed by SPR (Surface Plasmon Resonance) binding assays to assess target affinity .
Basic: What are the critical considerations for optimizing reaction yields during scale-up synthesis?
Methodological Answer:
- Solvent Selection : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to simplify purification.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization rates.
- Workflow : Implement continuous flow chemistry to minimize exothermic risks during bromide quaternization .
Advanced: How can researchers analyze the compound’s intermolecular interactions in crystal packing?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantify close contacts (e.g., Br⋯H interactions) using CrystalExplorer.
- π-Stacking Metrics : Measure centroid distances (<4 Å) and dihedral angles (<10°) between aromatic rings in the unit cell .
Table : Example Intermolecular Contacts in a Related Imidazoazepinium Bromide
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| Br⋯H (Nitrophenyl) | 2.95 | 145 |
| π-π (Phenyl-Imidazole) | 3.78 | 5.2 |
Basic: What safety protocols are essential when handling this compound due to its nitroaromatic moiety?
Methodological Answer:
- Explosivity Risk : Avoid grinding or heating dry powders; conduct reactions in dilute solutions.
- Toxicity Mitigation : Use fume hoods with HEPA filters and monitor nitro group reduction metabolites (e.g., aromatic amines) via LC-MS in waste streams .
Advanced: How can machine learning assist in de novo design of analogs with improved pharmacokinetic profiles?
Methodological Answer:
- Generative Models : Train VAEs (Variational Autoencoders) on ChEMBL data to propose novel scaffolds with optimal log D and P-gp efflux ratios.
- ADMET Prediction : Use DeepChem’s GraphConv model to prioritize analogs with low hERG inhibition and CYP3A4 liability .
Validation : Synthesize top candidates (5–10 compounds) and validate in vitro (e.g., Caco-2 permeability assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
